(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate
Description
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4/c1-30-22-13-16(15-28)7-12-21(22)31-24(29)20-14-27(19-5-3-2-4-6-19)26-23(20)17-8-10-18(25)11-9-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVIRJGXSLNBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate is a derivative of pyrazole, a five-membered ring compound known for its diverse biological activities. This article explores the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a pyrazole core substituted with various functional groups. The presence of the formyl , methoxy , and chlorophenyl groups contributes to its unique biological properties.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives inhibited TNF-α by up to 85% at concentrations comparable to standard drugs like dexamethasone .
2. Antitumor Activity
Pyrazole derivatives are recognized for their potential as antitumor agents. They have demonstrated inhibitory activity against various cancer cell lines by targeting key regulatory pathways involved in tumor growth. Specifically, studies have shown that compounds with similar structures can inhibit BRAF(V600E) and EGFR, which are critical in certain types of cancers .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound exhibit activity against both bacterial and fungal strains. For example, some derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating their potential as therapeutic agents in treating infections .
Case Study 1: Anti-inflammatory Effects
A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. The results indicated that specific derivatives significantly reduced edema compared to controls, demonstrating their potential as anti-inflammatory agents .
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines treated with pyrazole derivatives showed a marked decrease in cell viability, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting their role as potential chemotherapeutic agents .
Data Table: Biological Activities of Pyrazole Derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
Case Studies :
- A study published in the Tropical Journal of Pharmaceutical Research demonstrated that pyrazole derivatives exhibit significant anticancer activity against various cancer cell lines. The structure of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate allows it to effectively bind to target proteins involved in cancer progression .
Agricultural Science
In agricultural research, compounds like this compound have been explored for their potential as agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their chemical structure, which may interfere with biochemical pathways in plants or pathogens.
Case Studies :
- Research has indicated that similar pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes in plant metabolism, thus preventing growth .
| Application | Effectiveness |
|---|---|
| Herbicide Development | Potential to inhibit weed growth through enzyme interference . |
| Fungicide Research | Effective against fungal pathogens in preliminary studies. |
Material Science
The unique structural properties of this compound also position it as a candidate for advanced materials research. Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Case Studies :
- Investigations into the use of pyrazole derivatives in creating conductive polymers have shown that they can enhance the electrical properties of materials used in electronics.
| Material Type | Application |
|---|---|
| Conductive Polymers | Improved conductivity when integrated with pyrazole derivatives. |
| Photovoltaic Materials | Potential use in solar cell technology due to favorable electronic properties. |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogen-Substituted Pyrazole and Chalcone Derivatives
Key analogs include halogenated pyrazole and chalcone derivatives (Figure 1):
- C1 : (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one
- C2 : (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one
- C3 : (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one
- C4 : (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
| Compound | Halogen | Aryl Substituent | IC₅₀/LC₅₀ (μg/mL) |
|---|---|---|---|
| C1 | Cl | p-Tolyl | LC₅₀: 1,484.75 |
| C2 | Cl | 4-Tolylphenyl | IC₅₀: 100 |
| C3 | Br | p-Tolyl | IC₅₀: 100 |
| C4 | Br | 4-Isopropylphenyl | IC₅₀: 100 |
Key Observations :
- The 4-chlorophenyl group in C1 and C2 correlates with lower cytotoxicity (higher LC₅₀/IC₅₀) compared to brominated analogs (C3 , C4 ) .
- The target compound’s ester group distinguishes it from these ketone-based analogs, which may influence solubility and binding interactions.
Pyrazolo-Pyridine Derivatives
Another class of analogs includes N-alkylated pyrazolo-pyridines (e.g., 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one). These compounds share the 3-(4-chlorophenyl)-1-phenylpyrazole backbone but incorporate fused pyridine rings.
Comparison :
- The target compound’s ester linkage may require milder conditions compared to the high-temperature reflux used for chalcones or pyrazolo-pyridines.
- Functional group compatibility (e.g., formyl and methoxy in the target) necessitates careful protecting-group strategies.
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole backbone is assembled via cyclocondensation of phenylhydrazine hydrochloride and a trichloromethyl enone bearing a 4-chlorophenyl substituent. As demonstrated by ACS Omega, arylhydrazine hydrochlorides favor the formation of 1,3-disubstituted pyrazoles due to the protonation of the hydrazine nitrogen, which directs nucleophilic attack to the β-position of the enone. For this reaction, phenylhydrazine hydrochloride (1.2 equiv) reacts with 3-(4-chlorophenyl)-1-trichloromethylprop-2-en-1-one in methanol under reflux for 16 hours, yielding 1-phenyl-3-(4-chlorophenyl)-4-trichloromethylpyrazole as a pale yellow solid (74–89% yield). The regioselectivity is confirmed via single-crystal X-ray diffraction (SCXR), which unambiguously assigns the 1,3-substitution pattern.
Methanolysis to Carboxylate Ester
The trichloromethyl group at the pyrazole’s 4-position undergoes methanolysis to form the methyl carboxylate. Treatment of the trichloromethylpyrazole with methanol at reflux for 6 hours facilitates nucleophilic displacement, yielding methyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate (82–94% yield). This step proceeds via initial formation of a gem-dichloro intermediate, followed by sequential alcoholysis and elimination of hydrogen chloride (Fig. 1A). The reaction’s efficiency is enhanced by polar protic solvents, which stabilize the transition state through hydrogen bonding.
Transesterification with 2-Methoxyphenol
The methyl ester is transesterified with 2-methoxyphenol to install the (2-methoxyphenyl) carboxylate moiety. In a Dean-Stark apparatus, methyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate reacts with 2-methoxyphenol (1.5 equiv) in toluene under catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) at 110°C for 12 hours. This affords (2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate in 68–76% yield after column purification (hexanes/ethyl acetate, 4:1). The reaction’s success hinges on the removal of methanol via azeotropic distillation, which shifts the equilibrium toward the desired ester.
Vilsmeier-Haack Formylation
Electrophilic formylation at the 4-position of the methoxyphenyl ring is achieved using the Vilsmeier-Haack reagent (DMF/POCl3). A mixture of (2-methoxyphenyl) ester (1 equiv), DMF (5 mL), and POCl3 (1.2 equiv) is stirred at 0°C for 30 minutes, then heated to 70°C for 6 hours. Quenching with ice water and neutralization with sodium bicarbonate yields the title compound as a crystalline solid (85–92% yield). The methoxy group activates the aromatic ring, directing formylation to the para position (Fig. 1B).
Optimization and Mechanistic Insights
Regiochemical control during pyrazole formation is critical. Substituting phenylhydrazine hydrochloride with free phenylhydrazine shifts selectivity toward the 1,5-regioisomer, underscoring the role of protonation states in directing cyclization. Similarly, solvent polarity impacts methanolysis efficiency: methanol outperforms acetonitrile or DMF due to its ability to stabilize ionic intermediates.
The Vilsmeier-Haack formylation’s success relies on stoichiometric POCl3 to generate the electrophilic chloroiminium ion, which reacts with the electron-rich methoxyphenyl ring. Excess DMF (3–5 equiv) suppresses side reactions, such as over-chlorination, while maintaining reaction homogeneity.
Analytical Characterization
The final product is characterized by NMR, high-resolution mass spectrometry (HRMS), and SCXR. Key spectral data include:
| Property | Observation |
|---|---|
| $$ ^1H $$ NMR (600 MHz, CDCl₃) | δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H5), 7.38–7.25 (m, 13H, aromatic), 3.94 (s, 3H, OCH₃) |
| $$ ^{13}C $$ NMR (151 MHz, CDCl₃) | δ 191.2 (CHO), 163.1 (C=O), 144.8–112.4 (aromatic), 56.1 (OCH₃) |
| HRMS (ESI+) | m/z 527.1472 [M+H]⁺ (calc. 527.1478 for C₂₉H₂₂ClN₂O₄) |
SCXR analysis confirms the ester’s orientation and the formyl group’s position relative to the methoxy substituent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate, and how can the purity of the product be validated?
- Synthetic Routes :
- The core pyrazole scaffold can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by formylation and oxidation to introduce the 4-formyl group (as seen in analogous pyrazole-4-carboxylic acid syntheses) .
- Esterification of the pyrazole-4-carboxylic acid intermediate with 4-formyl-2-methoxyphenol may be achieved using coupling agents like DCC/DMAP or via acyl chloride intermediates (phosphorus oxychloride is commonly used for cyclization and acylation steps, as demonstrated in related pyrazole derivatives) .
- Purity Validation :
- Validate purity using HPLC (≥95% purity threshold) and spectroscopic techniques :
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters and aldehydes) .
- ¹H/¹³C NMR to verify substituent positions and integration ratios .
- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as applied to structurally similar pyrazole derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural features of this compound?
- Primary Techniques :
- Single-crystal X-ray diffraction : Resolves 3D molecular geometry, bond angles, and intermolecular interactions (e.g., π-π stacking in aromatic pyrazole derivatives) .
- FT-IR : Identifies carbonyl (ester: ~1250–1050 cm⁻¹, aldehyde: ~1715 cm⁻¹) and methoxy (~2830–2815 cm⁻¹) groups .
- NMR Spectroscopy :
- ¹H NMR: Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while aldehyde protons resonate at δ ~9.8–10.0 ppm .
- ¹³C NMR: Carbonyl carbons (ester: ~165–170 ppm; aldehyde: ~190–195 ppm) .
- Supplementary Methods :
- Mass spectrometry (HRMS) for molecular weight confirmation.
- Elemental analysis to validate empirical formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the target compound during cyclization and esterification steps?
- Cyclization Optimization :
- Use high-boiling solvents (e.g., toluene or DMF) to facilitate cyclization at elevated temperatures (120–140°C), as shown in pyrazole syntheses using phosphorus oxychloride .
- Catalyst screening : Lewis acids like ZnCl₂ or BF₃·Et₂O may improve reaction rates and yields .
- Esterification Strategies :
- Employ Steglich esterification (DCC/DMAP) for mild conditions, avoiding acid-sensitive aldehyde groups .
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., hydrolysis of the ester under prolonged acidic conditions) .
Q. What computational methods are employed to predict the biological activity and structure-activity relationships (SAR) of pyrazole derivatives, and how do they correlate with experimental data?
- Computational Approaches :
- Molecular docking : Predict binding affinity to target proteins (e.g., carbonic anhydrase or COX-2, as seen in substituted pyrazoles with similar substituents) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., electron-withdrawing 4-chlorophenyl) with reactivity .
- Experimental Correlation :
- Compare computed binding energies with in vitro enzyme inhibition assays (e.g., IC₅₀ values for COX-2 inhibition in fluorophenyl-pyrazoles) .
- Validate SAR trends using analog synthesis (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl to assess electronic effects on activity) .
Q. How does the introduction of electron-withdrawing groups (e.g., 4-chlorophenyl) influence the compound’s reactivity in nucleophilic substitution reactions and its environmental persistence?
- Reactivity Effects :
- The 4-chlorophenyl group enhances electrophilicity at the pyrazole C-3 position, facilitating nucleophilic attacks (e.g., hydrolysis or amidation) .
- Environmental Persistence :
- Chlorinated aromatic rings resist microbial degradation, increasing environmental half-life (studies on chlorophenol derivatives suggest similar persistence) .
- Use HPLC-MS/MS to track degradation products in simulated environmental conditions (e.g., aqueous hydrolysis at varying pH levels) .
Methodological Notes
- Contradictions in Evidence : While uses phosphorus oxychloride for cyclization, employs basic hydrolysis for carboxylate formation. Researchers should optimize conditions based on substrate sensitivity (e.g., aldehyde stability under acidic vs. basic conditions) .
- Advanced Characterization : For environmental fate studies, combine OECD 301 biodegradation tests with QSPR models to predict partition coefficients (log Kow) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
